molecular formula C20H21N5O4 B2667833 1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866156-91-4

1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2667833
CAS No.: 866156-91-4
M. Wt: 395.419
InChI Key: SOQJVVGVOQZFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound with a unique structure that includes a pyrimidinetrione core and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidinetrione core, followed by the introduction of the phenyl and pyrazinyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinetrione derivatives and compounds with similar functional groups, such as:

  • 1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione analogs
  • Other pyrimidinetrione-based compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,3-dimethyl-5-[[4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-23(17-13-21-8-9-22-17)10-11-29-15-6-4-14(5-7-15)12-16-18(26)24(2)20(28)25(3)19(16)27/h4-9,12-13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQJVVGVOQZFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCCN(C)C3=NC=CN=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.